molecular formula C18H14F2N2OS B6524520 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 683780-23-6

2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B6524520
CAS No.: 683780-23-6
M. Wt: 344.4 g/mol
InChI Key: RYDCVNLVDBAHMX-UHFFFAOYSA-N
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Description

2-[(6-Fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with fluoro and methyl groups at positions 6 and 4, respectively. The sulfanyl (-S-) linker connects the quinoline moiety to an acetamide group, which is further substituted with a 2-fluorophenyl ring.

Properties

IUPAC Name

2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-11-8-18(22-15-7-6-12(19)9-13(11)15)24-10-17(23)21-16-5-3-2-4-14(16)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDCVNLVDBAHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:

Chemical Reactions Analysis

2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The incorporation of a fluorine atom enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing new antimicrobial agents. Research shows that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties
    • Quinoline derivatives are known for their anticancer potential. Preliminary studies suggest that 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide may inhibit tumor cell proliferation through apoptosis induction mechanisms. In vitro assays have shown promising results against various cancer cell lines, including breast and colon cancer .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties, potentially useful in treating conditions like arthritis. Experimental models indicate that it may reduce pro-inflammatory cytokine levels, suggesting a mechanism involving the modulation of immune responses .
Activity TypeTest MethodResultReference
AntimicrobialDisk diffusionInhibition of bacterial growth
AnticancerMTT assayIC50 values < 20 µM against cancer cell lines
Anti-inflammatoryELISADecreased IL-6 levels

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound. It was found to possess a minimum inhibitory concentration (MIC) lower than many known antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapy .
  • Evaluation of Anticancer Activity
    • In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates compared to control groups. The study highlighted the compound’s ability to induce cell cycle arrest at the G1 phase, which is critical for developing targeted cancer therapies .
  • Anti-inflammatory Mechanism Exploration
    • An experimental model of arthritis showed that administration of the compound led to a marked reduction in joint swelling and pain scores. The mechanism was attributed to its ability to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses .

Mechanism of Action

The mechanism of action of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves:

    Molecular Targets: The compound targets bacterial DNA gyrase and type IV topoisomerase, leading to the inhibition of DNA synthesis and bacterial cell death.

    Pathways Involved: It promotes the cleavage of bacterial DNA, ultimately leading to rapid bacterial death.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Core Structure Substituents & Linkers Key Differences vs. Target Compound Reference
CDD-934506 Oxadiazole 5-(4-Methoxyphenyl)-oxadiazole, sulfanyl Oxadiazole vs. quinoline core
Compound 30 () Propenamide Triazolylsulfanyl, 2-fluorophenyl Propenamide backbone vs. acetamide
G856-1774 () Imidazole 4-Ethoxyphenyl-imidazole, sulfanyl Imidazole vs. quinoline; ethoxy vs. methyl
8t () Oxadiazole-indole Chlorophenyl, indolylmethyl-oxadiazole Indole-oxadiazole hybrid vs. quinoline
Compound I () Diaminopyrimidine 4-Chlorophenyl, pyrimidinylsulfanyl Pyrimidine vs. quinoline; chloro vs. fluoro

Key Observations :

  • Fluorine substitution at the phenyl ring (common in ) may improve metabolic stability compared to chloro or methoxy groups .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Compound 30 () Not reported Not reported Likely polar (propenamide)
CDD-934506 () ~422 (estimated) Not reported Moderate (oxadiazole sulfanyl)
8t () 428.5 Not reported Low (chlorophenyl, indole)
Compound 54 () Not reported 204–206 Low (sulfonyl group)

Key Observations :

  • The sulfanyl linker in the target compound may enhance solubility compared to sulfonyl analogs (e.g., Compound 54 in ) due to reduced polarity .
  • Fluorine substituents typically lower melting points compared to bulkier groups (e.g., tert-butyl in ), suggesting improved processability .

Table 3: Bioactivity of Structural Analogs

Compound Name / ID Biological Target Activity (MIC, IC₅₀, etc.) Reference
Compound 38 () E. coli MIC = 32 µg/mL
8t () Lipoxygenase (LOX) IC₅₀ = 12.3 µM
GSK920684A () Unspecified enzyme Activity not quantified
Compound I () Antimicrobial (hypothesized) No direct data

Key Observations :

  • The presence of fluorophenyl groups (as in the target compound and ) correlates with antimicrobial activity (MIC = 32 µg/mL in Compound 38) .
  • Quinoline-based structures (like the target) may exhibit enzyme inhibition (e.g., LOX IC₅₀ = 12.3 µM in 8t) due to aromatic stacking .

Biological Activity

The compound 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a novel quinoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Quinoline derivatives are known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13F2N1S1\text{C}_{15}\text{H}_{13}\text{F}_2\text{N}_1\text{S}_1

This compound features a quinoline core with fluorinated substituents, which are significant for enhancing biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of quinoline derivatives, including this compound.

  • Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of critical kinases such as CDK1. For instance, related compounds have shown the ability to promote G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates .
  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The approximate IC50 values for related quinoline derivatives suggest potent anti-proliferative effects, with values ranging from 100 to 800 nM depending on the specific structure and substituents .
  • In Vivo Efficacy : Animal studies indicate that quinoline derivatives can inhibit tumor growth significantly. For example, treatment with similar compounds resulted in reduced tumor size and improved survival rates in murine models of colorectal cancer .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound have shown activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial membrane integrity or inhibition of essential metabolic pathways .
  • Fungal Activity : Some studies indicate that quinoline derivatives possess antifungal properties as well, making them candidates for further development as broad-spectrum antimicrobial agents .

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Activity Type Effect IC50 (nM) Reference
AnticancerInduces apoptosis in CT-26 cells~742
G2/M phase arrest-
AntimicrobialInhibits Staphylococcus aureus-
Inhibits Escherichia coli-
AntifungalActive against Candida species-

Case Studies

  • Case Study on Anticancer Activity : A study involving the administration of related quinoline derivatives in BALB/c mice showed significant tumor reduction and extended survival times when compared to control groups treated with standard chemotherapy agents like 5-FU .
  • Case Study on Antimicrobial Efficacy : Research on the antibacterial effects of quinoline derivatives revealed that modifications in the structure significantly influenced their efficacy against resistant bacterial strains, highlighting the importance of structural optimization in drug design .

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